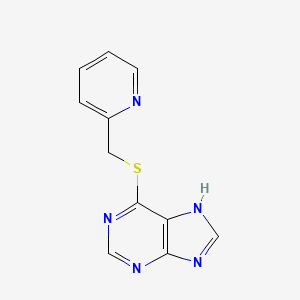

Purine, 6-(2-pyridylmethylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

82499-10-3 |

|---|---|

Molecular Formula |

C11H9N5S |

Molecular Weight |

243.29 g/mol |

IUPAC Name |

6-(pyridin-2-ylmethylsulfanyl)-7H-purine |

InChI |

InChI=1S/C11H9N5S/c1-2-4-12-8(3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16) |

InChI Key |

IMNOEUFZITUSSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for Purine, 6 2 Pyridylmethylthio and Analogues

Strategies for Chemical Synthesis of the Purine (B94841) Core

The purine scaffold is a cornerstone of numerous biologically active molecules, and its synthesis has been a subject of extensive research. Chemical strategies for constructing the purine core generally begin with a suitably substituted pyrimidine (B1678525) or imidazole (B134444) precursor, which is then cyclized to form the bicyclic purine system.

One of the most classical and versatile methods is the Traube purine synthesis . This approach typically starts with a 4,5-diaminopyrimidine (B145471). The pyrimidine itself can be built from various acyclic precursors. The 4,5-diaminopyrimidine is then reacted with a one-carbon synthon, such as formic acid, a formate (B1220265) ester, or diethoxymethyl acetate, which introduces the C8 atom and facilitates the closure of the imidazole ring to yield the final purine structure.

Modern synthetic routes often employ commercially available or readily accessible starting materials. For instance, new purine derivatives can be synthesized from 5,6-diamino-pyrimidine intermediates derived from 4,6-dichloropyrimidin-5-amine. rsc.org Another strategy involves the condensation reaction between diaminomaleonitrile (B72808) (DAMN) and an isocyanate to form a urea (B33335) derivative, which is subsequently cyclized to produce purine derivatives. rsc.org These methods provide access to a wide range of substituted purines that can serve as precursors for further functionalization.

The de novo biosynthesis pathway, which builds the purine ring atom-by-atom onto a ribose phosphate (B84403) scaffold (5-phosphoribosyl-1-pyrophosphate, PRPP), has also inspired chemical synthesis strategies. youtube.com This biomimetic approach highlights the step-wise construction of the imidazole ring onto a pre-existing pyrimidine or vice-versa.

Table 1: Selected Strategies for Purine Core Synthesis

| Starting Material(s) | Key Reagents/Steps | Product Type |

|---|---|---|

| 4,5-Diaminopyrimidine | Formic acid or other C1 synthons | Unsubstituted or substituted purines |

| 4,6-Dichloropyrimidin-5-amine | Amination, then cyclization | 9-Substituted purine derivatives rsc.org |

| Diaminomaleonitrile (DAMN), Isocyanate | Condensation, then cyclization | 8-Oxo-purine-6-carboxamide derivatives rsc.org |

Methods for Regioselective Introduction of the 6-(2-pyridylmethylthio)- Moiety

The introduction of the 6-(2-pyridylmethylthio)- group onto the purine ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method relies on a purine core that has been pre-functionalized with a good leaving group at the C6 position, with 6-chloropurine (B14466) being the most widely used and commercially available precursor.

The key reaction involves the displacement of the chloride at C6 by the sulfur nucleophile of 2-pyridinemethanethiol (B1583607) (also known as 2-picolyl mercaptan). The thiol is typically deprotonated in situ using a suitable base to generate the more potent thiolate anion, which then attacks the electron-deficient C6 position of the purine ring.

Commonly employed reaction conditions include:

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically used to facilitate the dissolution of the reactants and promote the SNAr reaction.

Temperature: The reaction can often be carried out at room temperature, although gentle heating (e.g., to 80 °C) may be applied to increase the reaction rate. researchgate.net

This regioselective substitution is highly efficient due to the electron-withdrawing nature of the purine's nitrogen atoms, which activates the C6 position towards nucleophilic attack.

Table 2: Typical Reaction for Synthesis of 6-(2-pyridylmethylthio)purine

| Purine Precursor | Thiol Reagent | Base | Solvent | Typical Conditions |

|---|

Synthesis of Novel Derivatives of Purine, 6-(2-pyridylmethylthio)-

Further diversification of the lead compound can be achieved by modifying the purine ring, altering the side chain, or adding a glycosidic component.

Once the 6-(2-pyridylmethylthio)purine core is established, the purine heterocycle itself can be further functionalized.

N-Alkylation: Direct alkylation of the purine ring with alkyl halides typically results in a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable product. nih.gov However, regioselective methods have been developed. For example, direct N7 tert-alkylation can be achieved by reacting N-trimethylsilylated purines with a tert-alkyl halide in the presence of a tin(IV) chloride (SnCl₄) catalyst. nih.gov This allows for the specific synthesis of N7-substituted derivatives, which are generally less accessible.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. A direct regioselective C-H cyanation of purines has been developed, which typically occurs at the electron-rich C8 position of the imidazole motif. mdpi.com This reaction proceeds through activation with triflic anhydride, followed by nucleophilic attack with trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com Interestingly, the regioselectivity can be switched to the C2 position by introducing a strong electron-donating group, such as a dialkylamino group, at the C6 position. mdpi.com These C-H activation strategies open new avenues for creating novel analogues with substitutions that are difficult to achieve through classical methods.

Analogues with variations in the side chain are typically synthesized not by modifying the existing side chain on the purine, but by using a modified thiol reagent in the initial coupling step with 6-chloropurine. This approach allows for a wide range of structural diversity. For example, reacting 6-chloropurine with different substituted pyridinemethanethiols (e.g., bearing methyl, chloro, or methoxy (B1213986) groups on the pyridine (B92270) ring) would yield a library of corresponding 6-thioether analogues. Similarly, using homologous thiols like (pyridin-2-yl)ethanethiol would extend the linker between the two heterocyclic systems.

The incorporation of a sugar moiety, such as ribose or deoxyribose, transforms the purine base into a nucleoside, a class of compounds with immense biological significance. The synthesis of 6-(2-pyridylmethylthio)purine nucleosides generally follows a strategy analogous to the synthesis of the base itself.

The most common route starts with a pre-formed 6-chloropurine nucleoside, such as 6-chloro-9-(β-D-ribofuranosyl)purine, which is commercially available or can be synthesized from the natural nucleoside inosine. nih.gov The sugar hydroxyl groups are typically protected with groups like acetyl or benzoyl to prevent side reactions. This protected 6-chloropurine nucleoside is then subjected to the same SNAr reaction with 2-pyridinemethanethiol as described in section 2.2. A final deprotection step removes the protecting groups from the sugar moiety to yield the target nucleoside. nih.gov

Recent advances have also enabled the late-stage functionalization of unprotected nucleosides using photoredox and nickel-catalyzed cross-coupling reactions, providing new opportunities for parallel medicinal chemistry. nih.gov

Table 3: Synthesis of 6-(2-pyridylmethylthio)purine Ribonucleoside

| Starting Material | Key Reagents | Intermediate | Final Step | Product |

|---|

Stereoselective Synthesis of Chiral Analogues (if applicable)

Stereoselectivity is a critical consideration in the synthesis of nucleoside analogues, as the stereochemistry of the glycosidic bond and the sugar puckering significantly influence biological activity.

In the context of nucleoside synthesis, the primary chiral challenge is to control the stereochemistry at the anomeric carbon (C1') of the sugar. The biologically active form is almost always the β-anomer. The stereochemical outcome of the glycosylation step (the reaction that forms the bond between the purine base and the sugar) is controlled by the reaction mechanism. In the synthesis of 6-(2-pyridylmethylthio)purine nucleosides starting from a pre-formed β-anomer of 6-chloropurine ribonucleoside, the stereochemistry at C1' is already set and is retained throughout the synthesis. The use of protecting groups on the sugar, such as the benzoyl group at the 2'-position, can assist in ensuring the retention of the β-configuration through neighboring group participation. nih.gov

Chirality could also be introduced into the pyridylmethylthio side chain itself, for example, by replacing the methylene (B1212753) bridge with a chiral ethyl group (-S-CH(CH₃)-). The stereoselective synthesis of such an analogue would require either starting with an enantiomerically pure thiol, such as (R)- or (S)-1-(pyridin-2-yl)ethanethiol, or employing a stereoselective synthetic method to create the chiral center.

Exploration of Green Chemistry Approaches in Synthesis

Traditional synthetic routes for 6-thio-substituted purines often involve multi-step procedures with the use of volatile organic solvents and require significant energy input for heating over extended periods. Green chemistry offers alternatives that can lead to higher yields, shorter reaction times, and a reduced environmental footprint.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates. researchgate.netnih.gov In the synthesis of purine analogs, microwave-assisted methods have been shown to be effective. For instance, the synthesis of various 6-substituted aminopurine analogs has been successfully achieved in water under microwave irradiation, providing a green alternative to conventional heating in organic solvents. While a specific microwave-assisted synthesis for "Purine, 6-(2-pyridylmethylthio)-" is not extensively detailed in the literature, the general principles can be applied.

A plausible microwave-assisted approach would involve the reaction of 6-mercaptopurine (B1684380) with 2-picolyl chloride in the presence of a base. The use of a high-boiling point, polar solvent that absorbs microwave radiation efficiently, such as dimethylformamide (DMF) or even water, could facilitate the reaction. The significant reduction in reaction time, from hours to minutes, is a key advantage of this method. researchgate.net

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

| Parameter | Conventional Method | Potential Microwave-Assisted Method |

| Heating | Oil bath / heating mantle | Microwave irradiation |

| Reaction Time | Several hours | Minutes |

| Solvent | Often volatile organic solvents | Potentially greener solvents (e.g., water, ethanol) |

| Energy Efficiency | Lower | Higher |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. nih.govresearchgate.net

For the synthesis of "Purine, 6-(2-pyridylmethylthio)-", ultrasonic irradiation could be used to promote the S-alkylation of 6-mercaptopurine with 2-picolyl chloride. This method can often be performed at lower temperatures than conventional heating, reducing energy consumption and the potential for side reactions. The reaction could potentially be carried out in greener solvents like ethanol (B145695) or even aqueous media.

One-Pot Synthesis

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, are a cornerstone of green chemistry. This approach reduces solvent usage, purification steps, and waste generation. One-pot methodologies have been developed for the synthesis of various substituted purines. nih.gov

A potential one-pot synthesis of "Purine, 6-(2-pyridylmethylthio)-" could start from a suitable purine precursor, such as 6-chloropurine. In a single pot, the 6-chloropurine could first be converted to 6-mercaptopurine in situ, followed by the addition of 2-picolyl chloride and a base to complete the S-alkylation. This would eliminate the need to isolate and purify the 6-mercaptopurine intermediate, streamlining the process and reducing waste.

Table 2: Potential One-Pot Synthesis Pathway

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | 6-Chloropurine | Sodium hydrosulfide | In situ | 6-Mercaptopurine |

| 2 | 6-Mercaptopurine (in situ) | 2-Picolyl chloride | Base | Purine, 6-(2-pyridylmethylthio)- |

Use of Green Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research into green solvents focuses on alternatives that are less hazardous, recyclable, and derived from renewable resources. For the synthesis of mercaptopurine derivatives, studies have explored the use of greener solvents like ethanol and methanol. researchgate.net The solubility of 6-mercaptopurine in these solvents makes them viable alternatives to more hazardous options. researchgate.net Water is another highly desirable green solvent, and its use in the synthesis of purine analogs has been demonstrated, particularly in microwave-assisted reactions.

By integrating these green chemistry principles—alternative energy sources, one-pot procedures, and the use of environmentally benign solvents—the synthesis of "Purine, 6-(2-pyridylmethylthio)-" and its analogs can be made more sustainable and efficient.

Molecular Mechanisms of Action and Biological Activities in Preclinical Models

Enzyme Inhibition Studies

Enzymes are critical catalysts for a vast array of biochemical reactions. The inhibition of specific enzymes by small molecules is a cornerstone of modern pharmacology. Research into the inhibitory profile of Purine (B94841), 6-(2-pyridylmethylthio)- has explored its effects on several key enzyme families.

DNA glycosylases are a family of enzymes involved in the initial step of base excision repair, a crucial DNA repair pathway that corrects damaged DNA bases. The inhibition of these enzymes is being explored as a potential strategy to enhance the efficacy of certain cancer therapies. However, specific investigations into the inhibitory effect of Purine, 6-(2-pyridylmethylthio)- on DNA glycosylases have not been reported in the available scientific literature.

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While numerous purine-based compounds have been developed as CDK inhibitors, there is no specific data available from preclinical studies to suggest that Purine, 6-(2-pyridylmethylthio)- is a significant inhibitor of CDKs.

The exploration of a compound's full therapeutic potential often involves screening against a wide range of enzymatic targets. At present, there is no publicly available research that has investigated the inhibitory activity of Purine, 6-(2-pyridylmethylthio)- against other specific enzymes beyond those mentioned above.

Receptor Binding and Modulation

In addition to intracellular enzymes, many purine analogs can interact with purinergic receptors on the cell surface, which are involved in a multitude of physiological processes.

Purinergic receptors are a family of cell surface receptors that are activated by extracellular purine and pyrimidine (B1678525) nucleotides. They are broadly classified into P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP/UTP/UDP receptors), with the P2 family further subdivided into P2X (ion channels) and P2Y (G protein-coupled receptors) subfamilies. These receptors are implicated in a wide array of physiological and pathological processes. To date, there are no specific studies in the scientific literature that have characterized the binding affinity or modulatory effects of Purine, 6-(2-pyridylmethylthio)- on any of the P1, P2X, or P2Y receptor subtypes.

Scientific Data Unavailable for "Purine, 6-(2-pyridylmethylthio)-"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound Purine, 6-(2-pyridylmethylthio)- corresponding to the requested article outline.

Extensive searches were conducted to find information regarding the compound's molecular mechanisms and its effects on cellular pathways in preclinical and in vitro models. These searches included the following specific areas:

Adenosine (B11128) Receptor Subtype Modulation: No studies were found that describe the interaction of "Purine, 6-(2-pyridylmethylthio)-" with any adenosine receptor subtypes (A1, A2A, A2B, A3).

Human Stimulator of Interferon Genes (hSTING) Activation: There is no available literature indicating that this compound is an activator of the hSTING pathway.

Heat Shock Protein (Hsp) Paralog Binding: Research on the binding affinity or interaction between this specific purine derivative and Hsp paralogs, such as Grp94, could not be located.

Impact on Cell Cycle Progression: No non-clinical studies detailing the effects of this compound on cell cycle progression have been published.

Induction or Inhibition of Apoptosis: There are no available non-clinical data on whether "Purine, 6-(2-pyridylmethylthio)-" induces or inhibits apoptosis.

Modulation of Intracellular Signaling Cascades: Information on the compound's influence on any intracellular signaling pathways is absent from the scientific record.

Due to the lack of specific data for "Purine, 6-(2-pyridylmethylthio)-", it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements. The creation of such an article would necessitate speculation or the inclusion of data from unrelated compounds, which would compromise the integrity and focus of the report.

Therefore, the requested article cannot be generated at this time.

Antiviral Activity in in vitro Models

The antiviral potential of purine derivatives is a well-established area of research, with many analogues demonstrating efficacy against a range of viruses. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis. While direct studies on the antiviral activity of Purine, 6-(2-pyridylmethylthio)- are not extensively documented in publicly available research, the broader class of 6-substituted purine analogues has shown promise.

Research into phosphonylmethoxyethyl (PME) derivatives of purines has revealed that substitutions at the C6 position can significantly influence antiviral activity. For instance, PMEDAP (2,6-diaminopurine) and its derivatives have demonstrated high activity against Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV). nih.govnih.gov Specifically, the 2-amino-6-chloropurine (B14584) derivative of PME showed strong activity against herpes simplex viruses and cytomegalovirus (CMV). nih.gov These findings underscore the importance of the substituent at the 6-position of the purine ring in modulating antiviral efficacy. The introduction of a thioether linkage, such as in Purine, 6-(2-pyridylmethylthio)-, could potentially alter the compound's interaction with viral or host cell enzymes essential for viral replication. However, without specific experimental data, its antiviral profile remains speculative.

Anticancer Activity in in vitro and Preclinical Models

The quest for novel anticancer agents has led to the extensive investigation of purine analogues. These compounds can act as antimetabolites, interfering with the synthesis of nucleic acids and thus inhibiting the proliferation of rapidly dividing cancer cells. nih.govresearchgate.net Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine, are clinically used anticancer drugs that underscore the therapeutic potential of this chemical class. mdpi.comnih.gov

Studies on multisubstituted purines have provided insights into the structure-activity relationships governing their anticancer effects. For example, research on 2,6-dipropynylthio-7-methylpurine and its analogues has demonstrated selective cytotoxic activity against glioblastoma, melanoma, and adenocarcinoma cell lines. nih.gov This suggests that the presence of thioether groups at the C6 position can contribute to potent anticancer activity.

Antimicrobial and Antiparasitic Activities in Non-Human Systems

Purine metabolism is a critical pathway for many pathogens, making it an attractive target for antimicrobial and antiparasitic drug development. Several studies have highlighted the efficacy of 6-substituted purines against a variety of microorganisms and parasites.

In the realm of antiparasitic research, a study on the in vitro antileishmanial activity of 6-substituted purines against Leishmania amazonensis promastigotes identified several active compounds. nih.gov Notably, compounds with a thioether linkage at the 6-position, such as 6-(3'-chloropropylthio)purine and 6-(alpha-aceticacidthio)purine, displayed significant activity. nih.gov This suggests that the thioether moiety in Purine, 6-(2-pyridylmethylthio)- could be a key pharmacophoric feature for antiparasitic effects.

Table 1: Antileishmanial Activity of 6-Substituted Purines against Leishmania amazonensis

| Compound | IC50 (µM) |

| 6-(3'-chloropropylthio)purine | 50 |

| 6-(3'-(thioethylamine)propylthio)purine | 50 |

| 6-(alpha-aceticacidthio)purine | 39 |

| 6-(6'-deoxy-1'-O-methyl-beta-D-ribofuranose)purine | 29 |

Data from a study on the synthesis and biological evaluation of 6-substituted purines. nih.gov

Furthermore, research into the inhibition of Helicobacter pylori, a bacterium linked to various gastric pathologies, has shown that 2,6-substituted purines can be effective. nih.gov In this study, 6-benzylthio-2-chloropurine was identified as a potent inhibitor of both the purine nucleoside phosphorylase (PNP) enzyme and the growth of H. pylori 26695. nih.gov This finding is particularly relevant as it demonstrates the antimicrobial potential of purines with a thioether-linked aromatic group at the C6 position.

Additionally, studies on the antimycobacterial activity of 6-arylpurines against Mycobacterium tuberculosis have revealed that compounds like 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) exhibit potent activity. nih.gov While the substitution pattern is different, it further supports the potential of modified purines as antimicrobial agents. The collective evidence from these studies suggests that Purine, 6-(2-pyridylmethylthio)- is a promising candidate for further evaluation of its antimicrobial and antiparasitic properties.

Neurobiological Activity in Preclinical Models

The role of purinergic signaling in the central nervous system is a complex and dynamic field of study. Purines like adenosine act as neuromodulators and are involved in various physiological processes, including sleep, cognition, and neuroprotection. nih.gov Consequently, purine analogues have the potential to modulate these pathways and exert neurobiological effects.

However, there is a notable lack of preclinical data regarding the specific neurobiological activities of Purine, 6-(2-pyridylmethylthio)-. While the broader family of purine compounds has been investigated for its effects on neurological disorders, the influence of a 6-(2-pyridylmethylthio) substitution on neuronal function, neurotransmitter systems, or behavior in animal models has not been reported in the available scientific literature. The neuroprotective effects of adenosine have spurred interest in developing adenosine-releasing agents, but the connection to thioether-substituted purines remains to be explored. nih.gov Future research would be necessary to determine if Purine, 6-(2-pyridylmethylthio)- can cross the blood-brain barrier and interact with purinergic receptors or other neural targets to elicit any significant neurobiological response.

Structure Activity Relationship Sar Studies

Correlations between Structural Features and Enzyme Inhibition Potency

The inhibitory activity of 6-(2-pyridylmethylthio)purine and its analogs against various enzymes is highly dependent on the nature and position of substituents on both the purine (B94841) and pyridine (B92270) rings.

The substitution pattern on the purine ring itself also plays a significant role. For instance, in a series of 2,6,9-trisubstituted purine derivatives, the presence of an arylpiperazinyl system at the 6-position of the purine ring was found to be beneficial for cytotoxic activity. nih.gov Conversely, the introduction of bulky substituents at the C-2 position of the purine ring was unfavorable for activity. nih.gov

Relationship between Molecular Structure and Receptor Affinity and Selectivity

The affinity and selectivity of 6-(2-pyridylmethylthio)purine derivatives for various receptors are governed by subtle changes in their molecular architecture. The thioether linkage is a key determinant of activity. researchgate.net

Studies on P2Y₆ receptor antagonists revealed that modifications at multiple positions of a chromene scaffold, a different heterocyclic system, influenced receptor affinity. nih.gov While not directly about purines, this study underscores the principle that substitutions at various locations can modulate receptor binding. For instance, 6-fluoro and 6-chloro analogs displayed enhanced potency compared to other halogen substitutions at that position. nih.gov Conversely, similar halogen substitutions at the 5, 7, or 8 positions led to a decrease in affinity. nih.gov This demonstrates that the electronic and steric properties of substituents and their precise location are critical for optimal receptor interaction.

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the orientation of additional heterocyclic rings was found to be crucial for the binding affinity of ligands. capes.gov.br This finding suggests that for 6-(2-pyridylmethylthio)purine, the relative orientation of the purine and pyridine rings, influenced by the flexible thioether linker, is likely a key factor in determining its receptor binding profile.

Influence of Substituents on Cellular Activity Profiles

In a study of 6-substituted pyrrolo[2,3-d]pyrimidines, which share a bicyclic core with purines, the length of the bridge connecting the heterocyclic scaffold to a glutamate (B1630785) moiety dictated both the selectivity for cellular uptake and the cytotoxic potency. nih.gov Decreasing the bridge length from eight to four carbons resulted in substantially increased antiproliferative activities. nih.gov This was attributed to enhanced transport into cells via specific transporters and subsequent inhibition of intracellular enzymes. nih.gov

Furthermore, the introduction of an arylpiperazinyl moiety at the 6-position of the purine ring has been shown to be advantageous for cytotoxic activity against cancer cell lines. nih.gov This highlights how specific substituents can be leveraged to enhance the desired cellular outcome. The electronic properties of substituents also play a role; for instance, the substitution of electron-withdrawing groups on a benzhydryl moiety attached to a purine scaffold increased potency in a series of positive inotropic agents. researchgate.net

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for dissecting the complex interplay between molecular structure and biological activity. nih.gov These models mathematically relate the chemical structure of compounds to their biological activity, providing insights for the design of more potent and selective molecules. nih.gov

For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models were developed to analyze their antitumor activity. nih.gov These models revealed that steric properties had a more significant influence on the cytotoxicity of the compounds than electronic properties, accounting for approximately 70% of the contribution. nih.gov This indicates that the size and shape of the substituents are paramount for the observed biological effect.

QSAR analyses often employ various molecular descriptors to build predictive models. For instance, in a study of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors, multiple linear regression (MLR) and artificial neural network (ANN) models were constructed using a set of five descriptors. nih.gov The superior performance of the ANN model suggested a complex, non-linear relationship between the structural features and the inhibitory activity. nih.gov Such computational approaches provide a rational framework for understanding SAR and guiding the synthesis of novel analogs with improved activity profiles.

Preclinical Evaluation and Research Applications Non Clinical Focus

In Vitro Assays for Target Identification and Validation

Purine (B94841), 6-(2-pyridylmethylthio)- and its analogs are subjects of in vitro assays to identify and validate their biological targets. A key area of investigation is their interaction with enzymes of the purine metabolic pathway. researchgate.netnih.gov The purine salvage pathway is of particular interest for the development of drugs against protozoan parasites like Plasmodium falciparum and Trypanosoma cruzi, which are dependent on this pathway for survival. mdpi.com

Enzymatic assays are crucial in this context. For instance, the activity of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs, can be determined using an absorbance assay. nih.gov This assay measures the decrease in absorbance at 321 nm as 6-mercaptopurine (B1684380) (6-MP) is methylated by TPMT. nih.gov Such assays are vital for identifying potential drug-drug interactions and understanding the metabolic fate of purine analogs. nih.gov

Furthermore, molecular docking studies, combined with in vitro enzymatic inhibition assays, have been used to confirm the potent binding and inhibition of targets like the epidermal growth factor receptor (EGFR) and human dihydrofolate reductase (h-DHFR) by certain purine derivatives. researchgate.net

Cell-Based Assays for Functional Characterization

Cell-based assays are instrumental in characterizing the functional effects of Purine, 6-(2-pyridylmethylthio)- and related compounds. T-lymphoblastic cell lines, such as MOLT-4, and various cancer cell lines are frequently used models. nih.govnih.govmdpi.com

In the context of T-cell acute lymphoblastic leukemia (ALL), studies on MOLT-4 cells have revealed the cytotoxic effects of purine analogs. mdpi.comresearchgate.net For example, the anti-proliferative activity of novel 2-pyridone derivatives was evaluated against HepG-2 (liver cancer) and Caco-2 (colorectal cancer) cell lines, demonstrating significant inhibitory concentrations (IC50). researchgate.net The growth inhibition of MOLT-4 cells by certain purine nucleoside phosphorylase inhibitors is associated with an increase in deoxyguanosine triphosphate (dGTP), a mechanism that is selective for T-cells over B-cells. nih.gov

The functional consequences of inhibiting purine metabolism are also studied in these cell lines. For instance, the inhibition of de novo purine synthesis by methylated thioinosinic acid, a metabolite of 6-mercaptopurine, is a key mechanism of action. researchgate.net Cell-based assays also help in understanding the mechanisms of drug resistance and the effects of these compounds on cell cycle progression. nih.gov For example, some 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. nih.govresearchgate.net

Below is a table summarizing the effects of various purine analogs on different cell lines as reported in research literature.

| Compound/Analog | Cell Line | Observed Effect | IC50 Value |

| Spiro 2-pyridine derivative 9b | HepG-2 | Anti-proliferative activity | 6.89 ± 0.4 μM |

| Spiro 2-pyridine derivative 9b | Caco-2 | Anti-proliferative activity | 5.68 ± 0.3 μM |

| CI-972 (in presence of 10 µM dGuo) | MOLT-4 | Growth inhibition | 3.0 µM |

| 6-piperidinylpurine 4b | HeLa | Anti-cancer activity | 3.8 µM |

| 6-pyrrolidinylpurine 5b | HeLa | Anti-cancer activity | 7.4 µM |

| 6-(trifluoromethylphenyl) piperazine (B1678402) purines (51a, 51b) | Huh7 | Cytotoxic effects | - |

Pharmacokinetic Studies in Non-Human Species

Pharmacokinetic studies in non-human species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of purine analogs. For instance, studies on 6-dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine (ara-DMAP) in simian varicella virus-infected monkeys showed that the orally administered compound was rapidly absorbed. nih.gov However, significant variability in peak plasma levels, area under the curve (AUC), and plasma half-lives was observed among individual animals. nih.gov

Similarly, the pharmacokinetics of 6-thiouric acid (6-TU) and 6-mercaptopurine (6-MP), metabolites of azathioprine, have been studied in renal transplant patient models. nih.gov These studies found that plasma concentrations of 6-MP were low and disappeared rapidly, while 6-TU was found to be pharmacologically inert and primarily eliminated by the kidneys. nih.gov Such studies are crucial for determining the potential utility of monitoring plasma concentrations of metabolites to guide therapy. nih.gov

Pharmacodynamic Studies in Non-Human Species

Pharmacodynamic studies in non-human species investigate the biochemical and physiological effects of purine analogs and their mechanisms of action. In a study involving mice with allergic pulmonary inflammation, it was shown that the P2Y(6) receptor, a purinergic G protein-coupled receptor, acts as an important endogenous inhibitor of T-cell function. nih.gov Mice deficient in this receptor exhibited more severe airway and tissue pathology. nih.gov This suggests a protective role for P2Y(6) receptors in mitigating exuberant allergen-induced pulmonary inflammation by inhibiting effector T-cell activation. nih.gov

Another area of investigation is the role of purinergic signaling in atherosclerosis. Studies in mice have shown that the P2Y(2) receptor subtype promotes atherosclerosis by inducing the expression of adhesion molecules. nih.gov Conversely, inhibition or ablation of the P2Y(6) receptor in mice has been shown to reduce vascular inflammatory responses. nih.gov These findings highlight the potential of targeting specific purinergic receptors to modulate inflammatory diseases.

Potential as Chemical Probes for Elucidating Biochemical Mechanisms

Purine, 6-(2-pyridylmethylthio)- and its derivatives serve as valuable chemical probes to explore and understand complex biochemical pathways. Their ability to selectively interact with specific enzymes and receptors allows researchers to dissect cellular processes. For example, the use of specific inhibitors of purine nucleoside phosphorylase (PNP) has been instrumental in understanding the consequences of PNP deficiency, a rare inherited immunodeficiency. nih.gov The selective inhibition of PNP leads to an accumulation of deoxyguanosine and a T-cell-specific increase in intracellular deoxyguanosine triphosphate (dGTP), providing a clear link between the enzyme's function and T-cell proliferation. nih.gov

Furthermore, purine analogs are used to study the purine salvage pathway in various organisms. mdpi.com By using compounds that interfere with this pathway, scientists can investigate its importance for the survival of pathogens and identify potential drug targets. The structural and functional differences in purine metabolism between pathogens and their hosts can be exploited for the development of selective therapeutic agents. mdpi.com

Investigational Therapeutic Applications in Non-Human Diseases

The preclinical evaluation of Purine, 6-(2-pyridylmethylthio)- and related compounds has pointed towards several potential therapeutic applications in non-human diseases. A significant area of research is in the development of anti-protozoan agents. mdpi.com Given that parasites like Plasmodium falciparum and Trypanosoma cruzi rely on the purine salvage pathway, inhibitors of this pathway are being investigated as potential treatments for malaria and Chagas disease, respectively. mdpi.com Phenotypic screening of purine derivatives has identified compounds with significant in vitro activity against these parasites. mdpi.com

In the realm of oncology, purine analogs have shown promise in targeting various cancers. nih.gov Their mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. medchemexpress.com For instance, certain 2,6,9-trisubstituted purine derivatives have demonstrated potent cytotoxic activity against several cancer cell lines, including those of the lung, breast, and leukemia. nih.govresearchgate.net

Antiviral research has also benefited from purine analogs. A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and found to have antirhinovirus activity. nih.gov Structure-activity relationship studies revealed that compounds with specific chemical features were effective inhibitors of rhinovirus serotypes. nih.gov

Metabolic Research of Purine, 6 2 Pyridylmethylthio in Non Human Biological Systems

Catabolism Pathways and Enzymatic Degradation in Model Organisms

The catabolism of Purine (B94841), 6-(2-pyridylmethylthio)- in model organisms is anticipated to proceed through the cleavage of the thioether bond, a common metabolic reaction for xenobiotics. This initial step would likely be catalyzed by cytochrome P450 (CYP) enzymes or other oxidoreductases present in the liver and other tissues. This enzymatic action would yield two primary fragments: a purine derivative, likely 6-mercaptopurine (B1684380), and a pyridine (B92270) derivative, 2-pyridylmethanol.

Following this initial cleavage, the subsequent degradation of these fragments would follow established metabolic pathways for purines and pyridines.

Purine Moiety Catabolism: The resulting 6-mercaptopurine is a well-studied thiopurine drug, and its metabolism in model organisms such as rats and rabbits is well-documented. It can be catabolized via two main enzymatic routes. One pathway involves xanthine (B1682287) oxidase, which oxidizes 6-mercaptopurine to 6-thiouric acid. Alternatively, thiopurine S-methyltransferase (TPMT) can methylate the sulfhydryl group to form 6-methylthiopurine. This methylated metabolite can then be further metabolized.

Pyridine Moiety Catabolism: The 2-pyridylmethanol fragment would likely undergo oxidation. Alcohol dehydrogenases could oxidize it to 2-pyridine aldehyde, which could be further oxidized to 2-picolinic acid by aldehyde dehydrogenases. This metabolic pathway for pyridine derivatives has been observed in various organisms.

In vivo studies on the related compound 6-thiopurine in rats and rabbits have shown that its metabolites can covalently bind to tissue proteins, particularly in the intestine, spleen, and liver. nih.gov This suggests that reactive intermediates may be formed during the catabolism of the purine moiety of Purine, 6-(2-pyridylmethylthio)-.

Identification and Characterization of Metabolites

The identification and characterization of metabolites of Purine, 6-(2-pyridylmethylthio)- in non-human systems would logically follow the proposed catabolic pathways.

Based on the enzymatic degradation pathways, the following metabolites would be expected in preclinical species like rats:

Primary Metabolites:

6-Mercaptopurine

2-Pyridylmethanol

Secondary Metabolites of the Purine Moiety:

6-Thiouric acid (from xanthine oxidase pathway)

6-Methylthiopurine (from TPMT pathway)

Further downstream products of purine catabolism

Secondary Metabolites of the Pyridine Moiety:

2-Pyridine aldehyde

2-Picolinic acid

The characterization of these metabolites would typically involve the use of analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify the compounds in biological samples like plasma, urine, and feces.

Excretion Profiles in Preclinical Animal Models

The excretion of Purine, 6-(2-pyridylmethylthio)- and its metabolites in preclinical animal models, such as rats, would likely occur through both renal and fecal routes. The polarity of the metabolites plays a significant role in determining the primary route of elimination.

Studies on the excretion of other xenobiotics in rats provide a general framework. For instance, research on corticosteroid metabolites in rats showed that approximately 20% of the recovered metabolites were found in urine and about 80% in feces. nih.gov Similarly, studies on the excretion of iodothyronines in rats indicated that while no intact compounds or their conjugates were excreted in the urine (appearing as iodide), a significant portion was excreted in the feces. nih.gov

Based on these general principles and the expected metabolites of Purine, 6-(2-pyridylmethylthio)-, a hypothetical excretion profile in rats can be proposed:

Urinary Excretion: More polar metabolites, such as 6-thiouric acid and 2-picolinic acid, would be expected to be predominantly excreted in the urine.

Fecal Excretion: Less polar metabolites and any unabsorbed parent compound would likely be excreted in the feces. The covalent binding of metabolites to proteins, as seen with 6-thiopurine, could also contribute to their retention and eventual elimination through feces. nih.gov

The following table summarizes the expected excretion routes for the proposed metabolites in a preclinical model like the rat.

| Metabolite | Expected Primary Excretion Route |

| Purine, 6-(2-pyridylmethylthio)- (unabsorbed) | Feces |

| 6-Mercaptopurine | Urine and Feces |

| 2-Pyridylmethanol | Urine |

| 6-Thiouric acid | Urine |

| 6-Methylthiopurine | Urine and Feces |

| 2-Pyridine aldehyde | Urine |

| 2-Picolinic acid | Urine |

Role in Microbial Purine Metabolism and Salvage Pathways

The gut microbiota could play a significant role in the metabolism of orally administered Purine, 6-(2-pyridylmethylthio)-. Gut bacteria possess a diverse array of enzymes capable of degrading complex molecules, including purines and pyridines.

Research has shown that gut bacteria are important drivers of host purine homeostasis and can degrade purines anaerobically. nih.gov This suggests that the purine moiety of the compound could be utilized by gut microbes. The cleavage of the thioether bond could be facilitated by microbial enzymes, releasing 6-mercaptopurine, which could then enter microbial purine salvage pathways. The purine salvage pathway allows organisms to recycle pre-existing purine bases to synthesize nucleotides. nih.gov

Furthermore, the pyridine ring is also susceptible to microbial degradation. Studies have identified bacteria, such as Arthrobacter sp., that can completely degrade pyridine. This indicates that the 2-pyridylmethanol released from the parent compound could be further metabolized by the gut microbiota.

The interaction of Purine, 6-(2-pyridylmethylthio)- with microbial purine metabolism could have several implications. It could alter the bioavailability of the compound and its metabolites, and potentially modulate the composition and function of the gut microbiome itself.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating and identifying the components of a mixture. For Purine (B94841), 6-(2-pyridylmethylthio)-, several chromatographic methods have been developed, providing high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantification of Purine, 6-(2-pyridylmethylthio)-. In this method, the compound is separated from other components in a sample on a stationary phase, typically a C18 column. The mobile phase, a mixture of solvents like acetonitrile (B52724) and water, carries the sample through the column. As the separated compound elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength, allowing for its quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For more demanding applications requiring higher sensitivity and specificity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers significant improvements in speed and resolution over traditional HPLC. After separation by UPLC, the compound is introduced into a mass spectrometer, where it is ionized and fragmented. The specific parent and daughter ions are monitored, providing a highly selective and sensitive method for detection and quantification, even in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

While liquid chromatography methods are more common for a compound of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. This technique is typically reserved for volatile and thermally stable compounds. For non-volatile compounds like Purine, 6-(2-pyridylmethylthio)-, a derivatization step is often necessary to increase its volatility before it can be analyzed by GC-MS.

Spectrophotometric Methods for Analytical Research

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of Purine, 6-(2-pyridylmethylthio)- in certain research contexts. These methods are based on the principle that the compound absorbs light at a specific wavelength. By measuring the amount of light absorbed by a solution containing the compound, its concentration can be determined using the Beer-Lambert law. While not as selective as chromatographic methods, spectrophotometry can be a valuable tool for preliminary studies and for the analysis of relatively pure samples.

Method Validation for Research Applications

To ensure the reliability and accuracy of research findings, the analytical methods used must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters evaluated during method validation for Purine, 6-(2-pyridylmethylthio)- include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a range where the response is directly proportional to the concentration.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the compound.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Table 1: Example Method Validation Parameters

| Parameter | HPLC with UV Detection | UPLC-MS/MS |

|---|---|---|

| Linearity (R²) | >0.998 | >0.999 |

| Accuracy (% Recovery) | 95-105% | 98-102% |

| Precision (% RSD) | < 5% | < 3% |

| LOD | ng/mL range | pg/mL range |

| LOQ | ng/mL range | pg/mL range |

Sample Preparation Techniques for Complex Biological Matrices (non-human)

The analysis of Purine, 6-(2-pyridylmethylthio)- in complex non-human biological matrices, such as plasma, tissue homogenates, or cell lysates, requires effective sample preparation. The goal of sample preparation is to remove interfering substances and to concentrate the analyte of interest before analysis. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical to ensure efficient extraction of the compound.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix. The sample is loaded onto an SPE cartridge, interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. This method provides cleaner extracts and can significantly improve the sensitivity and robustness of the subsequent analysis.

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable techniques for understanding the behavior of a molecule at the atomic level over time. These methods allow researchers to observe conformational changes, study interactions with solvent molecules, and analyze the stability of a compound's three-dimensional structure.

While specific molecular dynamics studies for Purine (B94841), 6-(2-pyridylmethylthio)- are not extensively documented in publicly available literature, the methodologies are well-established for analogous purine derivatives. For instance, MD simulations have been employed to investigate how mutations in purine-binding proteins, such as the Kir6.2 potassium channel, affect their structural stability and dynamics. Furthermore, combined quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to elucidate the reaction mechanisms of enzymes that metabolize purine analogs like 6-mercaptopurine (B1684380). nih.gov Such simulations provide critical insights into how a ligand like Purine, 6-(2-pyridylmethylthio)- might behave in a dynamic biological environment, revealing its flexibility and potential interaction modes with biological macromolecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its chemical reactivity. Methods like Density Functional Theory (DFT) are used to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often correlates with higher reactivity.

For various purine derivatives, these energy values have been computed, with HOMO energies typically ranging from -7.400 to -4.392 eV and LUMO energies from -5.341 to -0.889 eV. The presence of the sulfur atom and the pyridine (B92270) ring in Purine, 6-(2-pyridylmethylthio)- significantly influences its electronic distribution. The thiocarbonyl group in related thiopurines is known to shift light absorption to longer wavelengths compared to their natural counterparts. mdpi.com

Furthermore, quantum chemical methods are vital for determining the stability of different tautomeric forms of purine analogs. First-principles calculations on similar 6-oxy purine derivatives have been used to conclusively identify the most stable tautomer in both gas and aqueous phases, which is critical information for subsequent docking and drug design studies. nih.gov Similar calculations for Purine, 6-(2-pyridylmethylthio)- would clarify its dominant form under physiological conditions, a prerequisite for accurate molecular modeling.

Ligand-Protein Docking Simulations for Target Interactions

Ligand-protein docking is a computational method used to predict the preferred binding mode and affinity of a small molecule within the active site of a target protein. This technique is central to structure-based drug design, helping to identify potential biological targets and optimize lead compounds.

Specific docking studies for Purine, 6-(2-pyridylmethylthio)- against a defined biological target have not been detailed in the reviewed literature. However, the general approach for purine derivatives is well-established. Docking simulations have successfully been used to discover novel ligands for purine-sensing riboswitches and to design selective inhibitors for enzymes like phosphatidylinositol-3 kinase (PI3K). These studies highlight the importance of accurately modeling the binding site, including the role of structural water molecules and the protonation states of both the ligand and protein residues, to achieve reliable predictions. Molecular modeling of purine derivatives has suggested that they can bind to target proteins through a combination of hydrogen bonds and electrostatic interactions. researchgate.net A docking study of Purine, 6-(2-pyridylmethylthio)- would involve screening it against various protein targets known to interact with purines to generate hypotheses about its mechanism of action.

Predictive Modeling for Biological Activity (e.g., ADME prediction for non-human models)

Predictive modeling, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a critical component of preclinical drug discovery. nih.gov These in silico models use a molecule's structure to forecast its pharmacokinetic profile, helping to identify candidates with favorable drug-like properties early in the development process. researchgate.netnih.gov

| Predicted Property | Value | Source |

| XlogP | 1.4 | PubChem |

| Polar Surface Area | 86.9 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

The XlogP value of 1.4 suggests a moderate degree of lipophilicity, which is often balanced with solubility for good oral absorption. The number of hydrogen bond donors and acceptors, along with the polar surface area, are key determinants of a molecule's ability to cross biological membranes. These predicted values serve as a preliminary screen, suggesting that Purine, 6-(2-pyridylmethylthio)- possesses physicochemical characteristics within the range typically associated with drug-like molecules.

Conformational Analysis and Molecular Descriptors

Conformational analysis examines the different three-dimensional arrangements of a molecule that result from the rotation around its single bonds. For Purine, 6-(2-pyridylmethylthio)- , the key sources of flexibility are the two rotatable bonds in the pyridylmethylthio side chain. The spatial relationship between the purine core and the pyridine ring is a critical determinant of how the molecule can fit into a protein's binding site.

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. They are the foundation of QSAR and predictive ADME models. Key identifiers and computed properties for Purine, 6-(2-pyridylmethylthio)- are summarized below.

| Descriptor | Value |

| Molecular Formula | C₁₁H₉N₅S |

| Molecular Weight | 243.29 g/mol |

| Monoisotopic Mass | 243.05786 Da |

| SMILES | C1=CC=NC(=C1)CSC2=NC=NC3=C2NC=N3 |

| InChI | InChI=1S/C11H9N5S/c1-2-4-12-8(3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16) |

| InChIKey | IMNOEUFZITUSSY-UHFFFAOYSA-N |

These descriptors provide an unambiguous identification of the molecule and form the basis for all further computational analysis, from database searches to the prediction of complex biological activities.

Q & A

Q. 1.1. What are the key spectroscopic methods for characterizing Purine, 6-(2-pyridylmethylthio)-?

Characterization typically involves IR spectroscopy to identify functional groups (e.g., C-S and C-N bonds) and mass spectrometry to determine molecular weight and fragmentation patterns. For example, IR spectra of analogous purine derivatives (e.g., 6-methylthiopurine) show distinct absorption bands for thioether linkages (~650–750 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) . Mass spectral data should confirm the molecular ion peak ([M+H]⁺) and fragmentation pathways, which can be cross-referenced with databases like NIST Chemistry WebBook .

Q. 1.2. How can researchers validate the purity of Purine, 6-(2-pyridylmethylthio)- during synthesis?

Purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) and elemental analysis (C, H, N, S). Chromatography helps detect impurities, while elemental analysis ensures stoichiometric consistency. For instance, azathioprine (a structurally related purine analog) is validated using HPLC with UV detection at 280 nm to monitor residual solvents and by-products . Documentation of storage conditions (e.g., inert atmosphere, −20°C) is critical to prevent degradation .

Q. 1.3. What biological assays are suitable for studying Purine, 6-(2-pyridylmethylthio)-?

In vitro enzyme inhibition assays (e.g., xanthine oxidase or purine nucleoside phosphorylase) and cell-based apoptosis assays (e.g., flow cytometry for T-lymphocytes) are common. Azathioprine, a purine derivative, is evaluated using IC₅₀ measurements in lymphocyte cultures to assess immunosuppressive activity . Ensure assays include positive/negative controls (e.g., 6-mercaptopurine as a comparator) and report dose-response curves .

Advanced Research Questions

Q. 2.1. How can structural modifications to Purine, 6-(2-pyridylmethylthio)- optimize its bioactivity?

Use structure-activity relationship (SAR) studies to systematically alter substituents (e.g., pyridyl vs. phenyl groups) and evaluate changes in binding affinity or metabolic stability. Computational tools like molecular docking (e.g., AutoDock Vina) can predict interactions with target enzymes (e.g., adenosine deaminase). For example, substituting the pyridyl group in similar thiopurines modulates solubility and membrane permeability . Validate predictions with in vitro assays and pharmacokinetic profiling .

Q. 2.2. What experimental strategies resolve contradictions in reported bioactivity data for thiopurine derivatives?

Contradictions often arise from methodological variability , such as differences in cell lines, assay conditions, or compound purity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust experiments. For instance, discrepancies in apoptosis induction may stem from variations in T-cell activation protocols or impurity levels in synthesized compounds . Replicate studies under standardized conditions and use high-purity reference standards .

Q. 2.3. How can researchers design a synthetic route for Purine, 6-(2-pyridylmethylthio)- with minimal by-products?

Adopt green chemistry principles (e.g., atom economy, catalysis) and optimize reaction parameters (temperature, solvent polarity). For example, thioether formation in purines is achieved via nucleophilic substitution of 6-chloropurine with 2-pyridylmethylthiol under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress with TLC or in-situ FTIR to minimize side reactions like oxidation of the thioether group .

Q. 2.4. What computational methods predict the metabolic stability of Purine, 6-(2-pyridylmethylthio)-?

Use quantitative structure-property relationship (QSPR) models and molecular dynamics simulations to assess susceptibility to hepatic enzymes (e.g., cytochrome P450). Tools like SwissADME predict metabolic sites based on electron density and steric hindrance. For instance, the pyridylmethylthio group may enhance resistance to oxidation compared to alkylthio analogs . Validate predictions with in vitro microsomal stability assays .

Methodological Frameworks

3.1. How to formulate a research question on the mechanism of action of Purine, 6-(2-pyridylmethylthio)-?

Apply the PICO framework :

Q. 3.2. How to address limitations in translational studies (in vitro to in vivo) for this compound?

Explicitly state limitations using the SPIDER framework :

- Sample : Species-specific metabolic differences.

- Phenomenon of Interest : Bioavailability in animal models.

- Design : Dose-escalation protocols.

- Evaluation : Pharmacokinetic/pharmacodynamic (PK/PD) modeling.

- Research type : Preclinical vs. clinical validation .

Data Analysis and Reproducibility

Q. 4.1. How to ensure reproducibility in synthesizing Purine, 6-(2-pyridylmethylthio)-?

Document all steps in Standard Operating Procedures (SOPs) , including reagent sources (e.g., Sigma-Aldrich batch numbers), reaction conditions, and purification methods. For example, azathioprine synthesis requires strict control of nitroimidazole coupling to avoid diastereomer formation . Share raw spectral data (e.g., NMR, HRMS) in supplementary materials .

Q. 4.2. What statistical methods are appropriate for analyzing dose-response data?

Use non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance transparency .

Ethical and Safety Considerations

Q. 5.1. How to mitigate risks when handling Purine, 6-(2-pyridylmethylthio)- in the lab?

Follow COSHH guidelines for thiol-containing compounds: use fume hoods, PPE (gloves, lab coats), and neutralization protocols for waste. For example, azathioprine waste is treated with alkaline hydrolysis to detoxify nitroimidazole by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.